

In-Depth Technical Guide to the Thermal Properties of Dimethyl Dodecanedioate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties, specifically the melting and boiling points, of **Dimethyl dodecanedioate**. This document includes quantitative data, detailed experimental protocols for the determination of these properties, and a workflow diagram to illustrate the analytical process.

Core Thermal Properties of Dimethyl Dodecanedioate

Dimethyl dodecanedioate, a diester of dodecanedioic acid, is a white crystalline solid at room temperature. Its thermal properties are critical for its handling, purification, and application in various chemical syntheses, including as a flavor intermediate and a raw material for synthetic musk fragrances.[1][2]

Data Presentation: Melting and Boiling Points

The experimentally determined melting and boiling points of **Dimethyl dodecanedioate** are summarized in the table below. These values are essential for predicting the compound's physical state under different temperature and pressure conditions.



Thermal Property	Value	Pressure
Melting Point	27 - 32 °C / 80.6 - 89.6 °F	Atmospheric
Melting Point	30 - 32 °C	Atmospheric
Boiling Point	187 - 188 °C / 368.6 - 370.4 °F	14 mmHg

Data sourced from[1][2][3]

Experimental Protocols

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of organic compounds.[4] The following sections detail the standard methodologies for determining these thermal properties for a crystalline solid like **Dimethyl dodecanedioate**.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[4] [5] The capillary method is a widely used and reliable technique for this determination.[6]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar) or a Thiele tube setup
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- · Mortar and pestle
- Heating bath fluid (e.g., silicone oil for Thiele tube)

Procedure:

Sample Preparation:



- Ensure the **Dimethyl dodecanedioate** sample is completely dry and in a fine powdered form to ensure uniform heating.[7] If necessary, gently grind the crystals using a mortar and pestle.
- Press the open end of a capillary tube into the powdered sample.[1]
- Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.
 The packed sample should be approximately 2-3 mm in height.[3][8]
- Measurement with a Melting Point Apparatus:
 - Place the capillary tube into the sample holder of the melting point apparatus.
 - Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point of **Dimethyl dodecanedioate**.
 - Decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears (the onset of melting).
 - Record the temperature at which the entire sample has completely melted. This range represents the melting point of the sample.[9]
- Measurement with a Thiele Tube:
 - Attach the capillary tube to a thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.[10]
 - Clamp the Thiele tube to a ring stand and fill it with a suitable heating oil to just above the top of the side arm.
 - Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.[1]



- Gently heat the side arm of the Thiele tube with a Bunsen burner, allowing convection currents to distribute the heat evenly.[10]
- As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute.
- Record the temperature range from the first sign of melting to the complete liquefaction of the sample.[9]

Boiling Point Determination at Reduced Pressure (Vacuum Distillation)

For compounds like **Dimethyl dodecanedioate** that have high boiling points at atmospheric pressure, distillation under reduced pressure (vacuum distillation) is employed to prevent decomposition at elevated temperatures.[11][12]

Apparatus:

- · Round-bottom flask
- Distillation head with a condenser
- · Receiving flask
- Thermometer and adapter
- Vacuum source (e.g., vacuum pump or water aspirator)
- Manometer
- Heating mantle
- Stirring bar or boiling chips

Procedure:

· Apparatus Setup:



- Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all ground glass joints are properly sealed with a thin layer of vacuum grease.
- Place the **Dimethyl dodecanedioate** sample into the round-bottom flask along with a stirring bar or boiling chips to ensure smooth boiling.
- Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor.

Distillation Process:

- Begin stirring the sample.
- Gradually apply the vacuum to the system, monitoring the pressure with the manometer.
- Once the desired pressure (e.g., 14 mmHg) is stable, begin heating the distillation flask with the heating mantle.
- Increase the temperature gradually until the liquid begins to boil and the vapor rises into the distillation head.
- Observe the ring of condensate rising and ensure it passes the thermometer bulb.
- Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.
- It is crucial to maintain a steady rate of distillation for an accurate reading.

Workflow for Thermal Property Analysis

The following diagram illustrates the logical workflow for the determination and analysis of the thermal properties of a crystalline organic compound such as **Dimethyl dodecanedioate**.





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Caption: Workflow for Determining Thermal Properties.



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